Fmoc-D-Asn-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

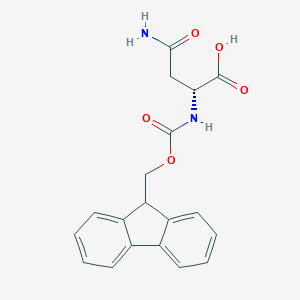

IUPAC Name |

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGBZNJSGOBFOV-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426317 |

Source

|

| Record name | Fmoc-D-Asn-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-39-7 |

Source

|

| Record name | Fmoc-D-Asn-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Asn-OH: Synthesis, Suppliers, and Core Applications

For researchers and professionals in drug development and peptide chemistry, Fmoc-D-Asn-OH is a critical reagent. This guide provides an in-depth overview of its chemical properties, key suppliers, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Core Data at a Glance

This compound, scientifically known as N-α-(9-Fluorenylmethoxycarbonyl)-D-asparagine, is a cornerstone building block for the incorporation of D-asparagine into peptide chains. The D-configuration offers peptides enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptide development.

| Parameter | Value | Reference |

| CAS Number | 108321-39-7 | [1] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [1] |

| Molecular Weight | 354.36 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF and NMP | [2] |

| Storage Temperature | 2-8°C |

Key Suppliers

A reliable supply of high-purity this compound is paramount for successful peptide synthesis. The following table lists several reputable suppliers. Note that for practical synthesis, the side-chain protected derivative, Fmoc-D-Asn(Trt)-OH, is often recommended to prevent side reactions.[3][4]

| Supplier | Product Name | Catalog Number (Example) |

| Sigma-Aldrich (Merck) | This compound Novabiochem® | 852236 |

| Aapptec | This compound | AFN201 |

| ChemPep | This compound | 103202 |

| Alkali Scientific | This compound | 8522360005 |

| Biosynth | Fmoc-D-Asn(Trt)-OH | FF47368 |

| Advanced ChemTech | Fmoc-Asn(Trt)-OH | FA2035 |

| CEM Corporation | Fmoc-Asn(Trt)-OH | A003 |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of asparagine residues into a peptide sequence via SPPS can be challenging due to potential side reactions, primarily the formation of aspartimide.[3] This can lead to impurities and compromised peptide integrity. The use of a side-chain protecting group, such as trityl (Trt), on the asparagine is a common and effective strategy to mitigate this issue.[3][4] Below is a detailed protocol for the manual coupling of Fmoc-D-Asn(Trt)-OH onto a resin.

Materials:

-

Fmoc-D-Asn(Trt)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the deprotection solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-D-Asn(Trt)-OH:

-

In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

-

Experimental Workflow Diagram

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-D-Asn(Trt)-OH.

Signaling Pathways and Logical Relationships

While this compound is a building block and not directly involved in signaling pathways, its incorporation into synthetic peptides is a key step in creating tools to probe such pathways. For example, a synthetic peptide containing D-asparagine could be designed as a stable antagonist for a specific receptor, thereby inhibiting a particular signaling cascade.

The logical relationship in utilizing this compound is straightforward: the need for a proteolytically stable peptide analog dictates the use of D-amino acids. The choice of Fmoc chemistry guides the overall synthesis strategy, and the inherent reactivity of the asparagine side chain necessitates the use of a protecting group like trityl to ensure the synthesis of a pure, well-defined final peptide product.

Caption: Rationale for using side-chain protected this compound in peptide synthesis.

References

Fmoc-D-Asn(Trt)-OH molecular weight and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Fmoc-D-Asn(Trt)-OH, a critical reagent in solid-phase peptide synthesis.

Core Compound Data

Fmoc-D-Asn(Trt)-OH, with the CAS number 180570-71-2, is a dextrorotary form of asparagine with its side chain protected by a trityl (Trt) group.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine is favored for its facile cleavage under mild basic conditions, a key advantage in peptide synthesis.[1]

The quantitative data for this compound is summarized in the table below for clear reference.

| Property | Value |

| Molecular Weight | 596.67 g/mol [2] |

| Molecular Formula | C₃₈H₃₂N₂O₅[2] |

| Melting Point | 211-216 °C[1] |

| Form | White powder or crystals[1] |

| Purity | ≥97%[2] |

| Storage | 2-8°C |

Chemical Structure

The structure of Fmoc-D-Asn(Trt)-OH is characterized by the D-asparagine core, the N-α-Fmoc protecting group, and the N-β-trityl protecting group on the side-chain amide.

Caption: Chemical structure of Fmoc-D-Asn(Trt)-OH.

Experimental Protocols

While specific experimental protocols can vary based on the peptide sequence and synthesis scale, a general methodology for the use of Fmoc-D-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS) is outlined below.

Workflow for Fmoc-D-Asn(Trt)-OH Coupling in SPPS

Caption: General workflow for a coupling cycle in SPPS.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide to the Physical Properties of Fmoc-D-Asn-OH and its Trityl-Protected Derivative

This technical guide provides a comprehensive overview of the core physical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-asparagine (Fmoc-D-Asn-OH) and its side-chain protected analogue, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-asparagine (Fmoc-D-Asn(Trt)-OH). This document is intended for researchers, scientists, and drug development professionals utilizing these essential building blocks in solid-phase peptide synthesis (SPPS).

Core Physical Properties

The physical characteristics of Fmoc-protected amino acids are critical for their handling, storage, and successful incorporation into peptide chains. The following tables summarize the key quantitative data for both this compound and Fmoc-D-Asn(Trt)-OH.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 108321-39-7 |

| Molecular Formula | C₁₉H₁₈N₂O₅ |

| Molecular Weight | 354.36 g/mol |

| Appearance | White to light yellow powder or solid |

| Melting Point | ~185 °C (with decomposition)[1] |

| Solubility | DMSO: 50 mg/mL[2]; DMF: "clearly soluble" (1 mmole in 2 mL) |

| Storage Temperature | 2-8°C[1] |

| Purity (Typical) | ≥98.0% (HPLC)[1] |

Table 2: Physical Properties of Fmoc-D-Asn(Trt)-OH

| Property | Value |

| CAS Number | 180570-71-2[3][4][5][6][7] |

| Molecular Formula | C₃₈H₃₂N₂O₅[3][4][6][7] |

| Molecular Weight | 596.67 g/mol [3][4][6][7] |

| Appearance | White to off-white or beige powder/crystals[3][8] |

| Melting Point | 211-216 °C[3] |

| Solubility | Readily soluble in standard peptide synthesis reagents[9][10][11]; Methanol (Sparingly), Acetonitrile (Slightly), Chloroform (Slightly)[3][4]; DMF: "clearly soluble" (1 mmole in 2 mL)[3] |

| Storage Temperature | 2-8°C[3][4] |

| Purity (Typical) | ≥97% (Assay) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are standard procedures for the analysis of Fmoc-protected amino acids.

Melting Point Determination

The melting point of this compound and its derivatives is a crucial indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Objective: To determine the melting point range of the Fmoc-amino acid derivative using a capillary melting point apparatus (e.g., Mel-Temp).

Materials:

-

This compound or Fmoc-D-Asn(Trt)-OH sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[12][13]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of Fmoc-protected amino acids, offering high resolution and sensitivity for detecting impurities.

Objective: To determine the purity of this compound or Fmoc-D-Asn(Trt)-OH by calculating the area percentage of the main peak in the chromatogram.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample solvent: Acetonitrile/Water (1:1, v/v)

-

Fmoc-amino acid sample

-

0.45 µm syringe filter

Procedure:

-

Sample Preparation: Prepare a stock solution of the Fmoc-amino acid by dissolving it in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[14]

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 220 nm[14]

-

Injection Volume: 20 µL

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. A starting point could be a gradient from 40% to 70% B over 25 minutes. This may need to be optimized for baseline separation of any impurities.[14]

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the use and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-D-Asn(Trt)-OH Novabiochem 180570-71-2 [sigmaaldrich.com]

- 4. Fmoc-D-Asn(Trt)-OH CAS#: 180570-71-2 [m.chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. pepsynthllp.com [pepsynthllp.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. benchchem.com [benchchem.com]

Solubility of Fmoc-D-Asn(Trt)-OH in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Asn(Trt)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). This document collates available data, presents detailed experimental protocols for solubility determination, and outlines the significance of its solubility profile in synthetic workflows.

Executive Summary

Fmoc-D-Asn(Trt)-OH is a protected amino acid building block essential for the synthesis of peptides containing D-asparagine. The trityl (Trt) protecting group on the side-chain amide is crucial not only for preventing side reactions during peptide coupling but also for significantly enhancing the solubility of the molecule in common organic solvents used in SPPS, such as DMF.[1][2][3] Compared to its counterpart without the side-chain protection, Fmoc-D-Asn-OH, which is known for its poor solubility in DMF, Fmoc-D-Asn(Trt)-OH dissolves readily, facilitating more efficient and reliable peptide synthesis.[1][2] This enhanced solubility ensures a homogeneous reaction mixture, which is critical for complete coupling reactions and the synthesis of high-purity peptides.[3][4]

Solubility Data

While qualitative descriptions consistently highlight the excellent solubility of Fmoc-D-Asn(Trt)-OH in DMF, specific quantitative data is not extensively published in the literature. However, information from suppliers and related compounds provides valuable insights.

Qualitative Solubility

Multiple sources confirm that Fmoc-D-Asn(Trt)-OH exhibits good to excellent solubility in standard peptide synthesis reagents, including DMF.[1][2][5] This is a key advantage over the unprotected Fmoc-Asn-OH, which has limited solubility in DMF.[1][3] The improved solubility is attributed to the bulky trityl group, which disrupts intermolecular hydrogen bonding that can lead to aggregation.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Source |

| Fmoc-D-Asn(Trt)-OH | DMSO | 100 mg/mL (167.60 mM) with sonication | [6] |

| Fmoc-L-Gln(Trt)-OH | DMF | ~15.3 g/100 mL (from 1 mmole in 2 mL) | [4] |

| Fmoc-L-Gln(Trt)-OH | DMF | ~30.5 g/100 mL (from 25 mmole in 50 mL) | [4] |

Note: The solubility in DMSO for Fmoc-D-Asn(Trt)-OH is provided as a reference for its behavior in a polar aprotic solvent. The data for Fmoc-L-Gln(Trt)-OH in DMF is illustrative of the high solubility achievable with trityl-protected amino acids.

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols are provided.

Protocol for General Solubilization in DMF for SPPS

This protocol outlines the standard procedure for dissolving Fmoc-D-Asn(Trt)-OH for use in a coupling reaction.[7]

-

Weighing: Accurately weigh the required amount of Fmoc-D-Asn(Trt)-OH in a suitable vial.

-

Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.

-

Initial Dissolution: Vortex the vial for 1-2 minutes to suspend the solid.

-

Sonication (If Necessary): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

-

Gentle Warming (If Necessary): If solubility is still an issue, gently warm the solution to approximately 37°C with intermittent vortexing.[7]

-

Usage: Once fully dissolved, use the solution immediately for the coupling reaction to avoid any potential for precipitation.

Protocol for Determining Maximum Solubility in DMF

This protocol provides a method to determine the saturation solubility of Fmoc-D-Asn(Trt)-OH in DMF at a specific temperature. This method is adapted from a protocol for a similar compound.[4]

-

Preparation: Add an excess amount of Fmoc-D-Asn(Trt)-OH to a series of vials containing a known volume of DMF. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sedimentation: Cease agitation and allow the vials to stand at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of Fmoc-D-Asn(Trt)-OH in the supernatant using a suitable analytical method, such as HPLC with a calibration curve.

Visualized Workflows and Pathways

To aid in the understanding of the experimental processes, the following diagrams are provided.

Caption: Workflow for dissolving Fmoc-D-Asn(Trt)-OH in DMF.

Caption: Experimental workflow for determining solubility.

Significance in Solid-Phase Peptide Synthesis (SPPS)

The high solubility of Fmoc-D-Asn(Trt)-OH in DMF is a critical factor for the success of SPPS.[4] Poor solubility of protected amino acids can lead to several issues:

-

Incomplete Coupling Reactions: If the amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[4]

-

Aggregation: Undissolved particles can aggregate, which can block the lines of automated peptide synthesizers and lead to mechanical failures.

-

Lower Yields and Purity: Incomplete reactions and side reactions resulting from poor solubility contribute to lower overall yields and a less pure final product, necessitating more extensive purification.

The use of the trityl protecting group on the asparagine side chain effectively mitigates these issues by ensuring the amino acid derivative remains in solution throughout the coupling step.[3]

Conclusion

Fmoc-D-Asn(Trt)-OH is characterized by its excellent solubility in DMF, a property that is essential for its successful application in solid-phase peptide synthesis. While specific quantitative solubility data is limited, the qualitative consensus and data from similar compounds confirm its advantageous solubility profile. The protocols provided in this guide offer researchers the means to both effectively solubilize the compound for routine use and to determine its precise solubility under their specific experimental conditions. This understanding is key to optimizing peptide synthesis protocols and achieving high-purity peptide products.

References

A Technical Guide to Fmoc-D-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the purity and integrity of synthesized peptides are paramount. The incorporation of asparagine residues presents a notable challenge in solid-phase peptide synthesis (SPPS) due to the propensity of its side-chain amide to undergo dehydration, leading to the formation of aspartimide impurities.[1] This technical guide provides an in-depth overview of Fmoc-D-Asn(Trt)-OH, a critical building block designed to mitigate this issue, and offers a survey of its commercial suppliers, detailed experimental protocols, and a visual representation of its role in the SPPS workflow.

The Critical Role of the Trityl Protecting Group

The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is a key strategy to prevent the formation of aspartimide during peptide synthesis.[1] This bulky protecting group sterically hinders the intramolecular cyclization that leads to this undesirable side reaction.[1] The Trityl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[2][3] Furthermore, Fmoc-Asn(Trt)-OH exhibits improved solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, which facilitates more efficient coupling reactions.[2][4]

Commercial Suppliers of Fmoc-D-Asn(Trt)-OH

A variety of chemical suppliers offer Fmoc-D-Asn(Trt)-OH, catering to the diverse needs of the research and drug development community. The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Sigma-Aldrich | ≥97% | 1 g, 5 g, 25 g | $96.00 (1g), $300.00 (5g), $823.00 (25g) | 180570-71-2 |

| ChemPep | --- | 25 g, 100 g | $300.00 (25g), $900.00 (100g) | 180570-71-2 |

| P3 BioSystems | --- | 1 g, 5 g, 25 g, 100 g | $25.00 (1g), $100.00 (5g), $475.00 (25g), $1,475.00 (100g) | 180570-71-2 |

| Biosynth | --- | 1 g, 2 g, 5 g | $194.70 (1g), $324.50 (2g) | 180570-71-2 |

| ChemScene | ≥97% | --- | --- | 180570-71-2 |

| Aapptec Peptides | --- | --- | --- | 180570-71-2 |

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-D-Asn(Trt)-OH into a peptide sequence using manual Fmoc-based SPPS. This protocol is intended as a guide and may require optimization for specific peptide sequences and scales.

Resin Swelling and Preparation

-

Place the desired amount of a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

-

Add a sufficient volume of DMF to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with the 20% piperidine solution for another 5-10 minutes.

-

Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

-

In a separate vial, dissolve Fmoc-D-Asn(Trt)-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

-

Add an activating agent, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

-

To monitor the reaction, a small sample of the resin can be subjected to a Kaiser test; a negative result (colorless beads) indicates the completion of the coupling reaction.[5]

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[5]

Cleavage and Deprotection

-

After the full peptide sequence has been assembled, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.[5]

-

Prepare a cleavage cocktail. A common formulation for peptides containing trityl-protected residues is "Reagent K," which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[5] For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be utilized.[5]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]

-

Agitate the mixture at room temperature for 2-4 hours. Note that a longer cleavage time may be necessary for the complete removal of the Trt group from N-terminal asparagine residues.[2][5]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine all the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the coupling of Fmoc-D-Asn(Trt)-OH.

Caption: A simplified workflow for a single coupling cycle in Fmoc-SPPS.

This diagram outlines the cyclical nature of solid-phase peptide synthesis, beginning with a resin-bound free amine, followed by the coupling of an Fmoc-protected amino acid, and subsequent deprotection to prepare for the addition of the next amino acid in the sequence.

Signaling Pathway and Experimental Logic

While Fmoc-D-Asn(Trt)-OH is a building block for peptide synthesis and not directly involved in biological signaling pathways, its correct incorporation is crucial for synthesizing peptides that can accurately probe these pathways. The logic behind its use is rooted in ensuring the fidelity of the final peptide product, which may be used as a substrate, inhibitor, or ligand in signaling studies. The prevention of aspartimide formation is a key step in maintaining the structural integrity of the synthesized peptide, thereby ensuring that its biological activity is not compromised by structural artifacts.

The following diagram illustrates the logical flow of preventing a common side reaction during peptide synthesis through the use of a protecting group.

Caption: Logic diagram illustrating the prevention of aspartimide formation.

This diagram contrasts the two potential outcomes during the activation of an asparagine residue in SPPS. The pathway on the left demonstrates how an unprotected side-chain amide can lead to the formation of an undesirable aspartimide impurity. The pathway on the right shows how the use of a trityl protecting group prevents this side reaction, leading to a high-purity final peptide product.

References

A Comprehensive Technical Guide to Fmoc-D-Asn-OH versus Fmoc-D-Asn(Trt)-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Fmoc-D-Asn-OH and Fmoc-D-Asn(Trt)-OH for use in Solid-Phase Peptide Synthesis (SPPS). This document outlines the core chemical properties, performance in SPPS, and procedural considerations for both reagents, enabling informed decisions in peptide synthesis workflows.

Executive Summary

The choice between this compound and its side-chain protected counterpart, Fmoc-D-Asn(Trt)-OH, is a critical consideration in Solid-Phase Peptide Synthesis (SPPS). While both serve as building blocks for incorporating D-asparagine into a peptide sequence, their distinct chemical properties significantly impact solubility, coupling efficiency, and the propensity for side reactions. Fmoc-D-Asn(Trt)-OH is generally the preferred reagent due to its superior solubility in common SPPS solvents and its prevention of side-chain amide dehydration, a notorious side reaction associated with unprotected asparagine. This guide will delve into the technical details underpinning these differences, providing researchers with the necessary information to optimize their peptide synthesis strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two derivatives is essential to appreciate their behavior in SPPS. The key difference lies in the presence of the bulky trityl (Trt) protecting group on the side-chain amide of asparagine in Fmoc-D-Asn(Trt)-OH.

| Property | This compound | Fmoc-D-Asn(Trt)-OH |

| Molecular Weight | 354.36 g/mol | 596.67 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility in DMF | Poor/Barely soluble[1] | Readily soluble[2][3] |

| Solubility in NMP | Somewhat soluble[2][3] | Readily soluble |

Note: Specific quantitative solubility data in common SPPS solvents is not consistently reported in the literature. The provided information is based on qualitative descriptions from various sources.

Core Challenges with this compound in SPPS

The use of unprotected this compound in SPPS presents two major challenges that can significantly impact the yield and purity of the final peptide: poor solubility and side-chain dehydration.

Poor Solubility and its Impact on Coupling Efficiency

This compound exhibits limited solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[2][3][4]. This poor solubility can lead to several issues during the coupling step:

-

Incomplete Dissolution: The amino acid derivative may not fully dissolve in the solvent, leading to an inaccurate concentration of the activated species.

-

Aggregation: Undissolved particles can aggregate, hindering the reaction and potentially leading to blockages in automated synthesizers.

-

Reduced Coupling Efficiency: A lower effective concentration of the activated amino acid results in slower and less efficient coupling, leading to a higher incidence of deletion sequences in the final peptide product.

Side-Chain Dehydration: Formation of β-Cyanoalanine

A significant and irreversible side reaction when using unprotected Fmoc-Asn-OH is the dehydration of the side-chain amide to a nitrile, forming a β-cyanoalanine residue. This reaction is particularly prevalent during the activation step, especially with carbodiimide-based activators like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC)[1][5].

The formation of this byproduct introduces a significant impurity that is often difficult to separate from the desired peptide due to their similar properties. The presence of a nitrile group in place of the amide can also alter the biological activity of the peptide.

The Advantages of Fmoc-D-Asn(Trt)-OH in SPPS

The use of the trityl (Trt) protecting group on the side-chain amide of asparagine in Fmoc-D-Asn(Trt)-OH effectively mitigates the challenges associated with the unprotected derivative.

Enhanced Solubility

The bulky and hydrophobic trityl group significantly improves the solubility of the amino acid derivative in common organic solvents used in SPPS[2][3][4]. This enhanced solubility ensures complete dissolution, leading to more efficient and reliable coupling reactions.

Prevention of Side-Chain Dehydration

The trityl group protects the side-chain amide, preventing its dehydration to a nitrile during the activation step[1][5]. This eliminates a major source of impurities and leads to a cleaner crude peptide product.

Improved Purity of the Final Peptide

By preventing the formation of β-cyanoalanine and minimizing deletion sequences resulting from poor coupling efficiency, the use of Fmoc-D-Asn(Trt)-OH generally leads to significantly purer crude peptides. This, in turn, simplifies the purification process, often resulting in a higher overall yield of the final product.

Experimental Protocols

The following are generalized protocols for the coupling of this compound and Fmoc-D-Asn(Trt)-OH in manual SPPS. Optimization may be required based on the specific peptide sequence and resin.

Protocol for Coupling Fmoc-D-Asn(Trt)-OH using HATU/DIPEA

This protocol is recommended for routine coupling of Fmoc-D-Asn(Trt)-OH.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-D-Asn(Trt)-OH (3-5 equivalents)

-

HATU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH and HATU in DMF. Add DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

-

Coupling Reaction: Add the activation solution to the resin.

-

Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Protocol for Coupling this compound (with precautions)

Due to its poor solubility and propensity for side reactions, the use of this compound is generally discouraged. However, if its use is unavoidable, the following protocol with a non-carbodiimide coupling agent is recommended.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

HBTU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

-

Amino Acid Dissolution: In a separate vessel, attempt to dissolve this compound in a minimal amount of DMF. Sonication may be required.

-

Activation and Coupling: Add HBTU and DIPEA to the amino acid suspension/solution and immediately add the mixture to the resin.

-

Reaction Incubation: Agitate the reaction mixture at room temperature for an extended period (2-4 hours).

-

Monitoring: Perform a Kaiser test. Double coupling may be necessary if the test is positive.

-

Washing: Thoroughly wash the resin with DMF and DCM.

Visualization of Key Concepts

SPPS Workflow

Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Side Reaction of this compound

Caption: Dehydration of the side-chain amide of this compound during activation to form a β-cyanoalanine residue.

Protective Role of the Trityl Group

Caption: The trityl group on the side-chain of Fmoc-D-Asn(Trt)-OH prevents dehydration during activation, leading to successful coupling.

Conclusion and Recommendations

For the synthesis of peptides containing D-asparagine, the use of Fmoc-D-Asn(Trt)-OH is strongly recommended over this compound. The trityl-protected derivative offers significant advantages in terms of solubility and the prevention of side-chain dehydration. These benefits translate to higher coupling efficiencies, reduced formation of impurities, and ultimately, a purer crude peptide that is easier to purify. While the initial cost of Fmoc-D-Asn(Trt)-OH may be higher, the savings in terms of failed syntheses, difficult purifications, and unreliable results make it the more economical and scientifically sound choice for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become a cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][2] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective deprotection of the N-terminus under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The synthesis cycle consists of three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The deprotection reaction proceeds via a β-elimination mechanism.[6]

-

Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacts with the newly exposed N-terminal amine of the resin-bound peptide to form a peptide bond.[7]

This cycle is repeated for each amino acid in the desired peptide sequence.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Data Presentation: Key Parameters in Fmoc-SPPS

Successful peptide synthesis relies on the careful control of various parameters. The following tables summarize key quantitative data for different stages of the process.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Applications | Typical Loading Capacity (mmol/g) |

| Wang Resin | Carboxylic acid | Strong acid (e.g., 95% TFA) | General purpose synthesis of peptide acids.[8] | 0.7 - 1.0[9] |

| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) | Synthesis of peptide amides.[8][10] | 0.6 - 1.0[9][11] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic acid | Very mild acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments.[1][8] | 1.0 - 2.0[12] |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] | ~0.7 |

Table 2: Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF | 3-10 minutes (often repeated once) | The most common deprotection agent.[4][6] The dibenzofulvene byproduct is scavenged by piperidine.[2] |

| Piperidine | 50% (v/v) | DMF | Shorter reaction times than 20% piperidine. | Can be used for more efficient Fmoc removal.[5] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | DMF | Faster than piperidine.[6][13] | Often used with a small amount of piperidine to scavenge dibenzofulvene. Not recommended for sequences containing Aspartic Acid (Asp) due to aspartimide formation.[13] |

| Piperazine/DBU/Formic Acid | 5% / 1% / 1% | DMF | An alternative to piperidine.[4] | Avoids the use of the more strictly controlled piperidine.[4] |

Table 3: Common Coupling Reagents and Additives

| Reagent Class | Examples | Activating Species | Key Features |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | DCC can form an insoluble urea byproduct.[14] DIC is preferred for SPPS as the byproduct is soluble.[14] Often used with additives to reduce racemization.[15][16] |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | HOBt or HOAt esters | Highly efficient and widely used.[7][16] HATU is particularly effective for difficult couplings.[6] |

| Phosphonium Salts | PyBOP, PyAOP | HOBt or HOAt esters | Achieve high coupling rates with few side reactions.[16] PyAOP is effective for coupling N-methyl amino acids.[14] |

| Additives | HOBt, HOAt, OxymaPure | N/A | Suppress racemization and accelerate coupling reactions.[6][15] |

Table 4: Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition (v/v) | Application |

| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal and robust cocktail for peptides containing multiple sensitive residues. |

| TFA/EDT/TIS/H₂O | 94% / 2.5% / 1% / 2.5% | Recommended for peptides containing Cys, Met, or Trp to minimize side reactions.[17] |

| TFA/H₂O | 95% / 5% | For peptides containing only Arg(Pbf) and no other sensitive residues.[17] |

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of manual Fmoc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)

-

Resin Swelling: Place the desired amount of Wang resin (e.g., 1 g, with a typical loading of 0.7-1.0 mmol/g) in a reaction vessel. Add DMF to swell the resin for at least 1 hour.[8] After swelling, drain the DMF.

-

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF. Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC) and allow the mixture to pre-activate for 15-20 minutes.[6]

-

Loading: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents).

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.

-

Final Washing: Wash the resin as in step 5 and dry under vacuum.

-

Loading Determination (Optional): The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.[18]

Protocol 2: Chain Elongation Cycle

This cycle is repeated for each subsequent amino acid.

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the Fmoc byproduct.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 3-5 equivalents of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.[8]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative color test, such as the Kaiser test (ninhydrin test), which detects free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.[6]

Protocol 3: Cleavage and Side-Chain Deprotection

-

Resin Preparation: After the final elongation cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[17]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 4). For a general-purpose cleavage, use a mixture of TFA/TIS/water (95:2.5:2.5). Prepare approximately 10 mL of cocktail per gram of resin.[19]

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin.[17]

-

Incubation: Allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[8][20] Peptides with multiple arginine residues may require longer cleavage times.[21]

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[17]

-

Slowly add the TFA solution to the cold ether while stirring to precipitate the crude peptide.

-

-

Isolation:

-

Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[17]

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Key Chemical Mechanisms and Pathways

The following diagrams illustrate the core chemical transformations in Fmoc-SPPS.

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: Logical workflow for amino acid activation and coupling.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide chemistry. Its mild reaction conditions and the orthogonality of its protecting group strategy make it suitable for the synthesis of a wide range of peptides, including those with post-translational modifications.[2] By understanding the core principles, carefully selecting reagents, and adhering to optimized protocols, researchers can successfully synthesize high-quality peptides for their specific research and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. genscript.com [genscript.com]

- 6. chempep.com [chempep.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. bachem.com [bachem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. benchchem.com [benchchem.com]

- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 19. scribd.com [scribd.com]

- 20. peptide.com [peptide.com]

- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

The Trityl Protecting Group for Asparagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, full-length peptides. The amino acid asparagine (Asn), with its side-chain amide, presents a significant challenge. During the activation of the carboxylic acid for coupling, the side-chain amide is susceptible to dehydration, leading to the formation of a β-cyanoalanine residue, an irreversible and undesirable modification. Furthermore, the unprotected Fmoc-Asn-OH building block exhibits poor solubility in common SPPS solvents, complicating handling and reducing coupling efficiency.

The trityl (Trt) protecting group offers a robust solution to these challenges. This bulky, acid-labile group effectively shields the asparagine side-chain amide, preventing dehydration and other side reactions. Its introduction also dramatically improves the solubility of the Fmoc-asparagine derivative. This technical guide provides an in-depth overview of the function of the trityl protecting group for asparagine, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function of the Trityl Group in Asparagine Protection

The primary role of the trityl group in the context of asparagine is twofold:

-

Prevention of Side-Chain Dehydration: The bulky triphenylmethyl (trityl) group provides steric hindrance around the side-chain amide of asparagine. This steric shield effectively prevents the intramolecular cyclization and subsequent dehydration to a nitrile (β-cyanoalanine) during the activation step of peptide coupling, particularly when using carbodiimide-based reagents.[1][2][3] The use of Fmoc-Asn(Trt)-OH leads to significantly purer peptides compared to its unprotected counterpart.[1][4][5]

-

Enhanced Solubility: Unprotected Fmoc-Asn-OH has very low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6] This poor solubility can lead to incomplete dissolution and inefficient coupling reactions. The attachment of the hydrophobic trityl group to the side chain dramatically increases the solubility of the Fmoc-Asn(Trt)-OH derivative, making it "readily soluble" in these solvents.[2][7][8] This ensures a homogeneous reaction mixture and promotes efficient and complete coupling.

Orthogonal Protection Strategy

The trityl group is a cornerstone of the orthogonal protection strategy in Fmoc-based SPPS.[9] It is stable under the mildly basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[2] This differential lability allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

Data Presentation

The following tables summarize the key quantitative and qualitative data regarding the use of the trityl protecting group for asparagine.

Table 1: Solubility Comparison of Fmoc-Asparagine Derivatives

| Compound | Solvent | Solubility | Reference(s) |

| Fmoc-Asn-OH | Water | <0.00005 g/L | [10] |

| Fmoc-Asn-OH | DMF | Very low / Barely soluble | [6][7] |

| Fmoc-Asn(Trt)-OH | DMF / NMP | Readily soluble / Good solubility | [2][4][8] |

Table 2: Prevention of Side Reactions

| Asparagine Derivative | Side Reaction | Prevention Efficiency | Detection of Side Product | Reference(s) |

| Fmoc-Asn-OH | Dehydration to β-cyanoalanine | Low (prone to side reaction) | Mass spectrometry (mass loss of 18 Da) | [1] |

| Fmoc-Asn(Trt)-OH | Dehydration to β-cyanoalanine | High (effectively prevents side reaction) | - | [1][2][3] |

Table 3: Deprotection Conditions and Considerations

| Protecting Group | Deprotection Reagent | Standard Conditions | Considerations | Reference(s) |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) | 95% TFA with scavengers (e.g., TIS, water) for 1-3 hours. | Deprotection can be sluggish for N-terminal Asn(Trt) residues, potentially requiring extended cleavage times (up to 4 hours or more). | [11][12] |

Experimental Protocols

Protocol 1: Coupling of Fmoc-Asn(Trt)-OH in SPPS

This protocol describes the manual coupling of Fmoc-Asn(Trt)-OH to a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Asn(Trt)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes at room temperature to remove the N-terminal Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Activation of Fmoc-Asn(Trt)-OH:

-

In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution.

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the wash DMF from the deprotected peptide-resin.

-

Immediately add the activated Fmoc-Asn(Trt)-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3 times) and dry under vacuum if the synthesis is to be stopped.

-

Protocol 2: Cleavage and Deprotection of Peptides Containing Asn(Trt)

This protocol describes the global deprotection of the peptide and its cleavage from the resin using a standard TFA cocktail.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM (3 times) to remove residual DMF.

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

In a fume hood, prepare the cleavage cocktail. A standard "Reagent B" cocktail consists of TFA/Water/TIS in a ratio of 95:2.5:2.5 (v/v/v).[13]

-

For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature. For most peptides, a reaction time of 2-3 hours is sufficient. For peptides with an N-terminal Asn(Trt) residue, extend the cleavage time to 4 hours or longer.[12] The reaction mixture may turn yellow, indicating the formation of the trityl cation.[14]

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation and Washing:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

-

Drying:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Asn(Trt)-OH.

Caption: The principle of orthogonal protection in Fmoc-SPPS with the Trityl group.

Conclusion

The trityl protecting group is an indispensable tool for the successful incorporation of asparagine in Fmoc-based solid-phase peptide synthesis. Its ability to prevent the deleterious side reaction of nitrile formation and to significantly enhance the solubility of the Fmoc-asparagine building block directly translates to higher purity and yield of the final peptide product. While challenges such as the slow deprotection of N-terminal Asn(Trt) residues exist, these can be overcome with optimized protocols. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to effectively utilize the trityl protecting group for asparagine in the synthesis of complex and high-quality peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. peptide.com [peptide.com]

- 10. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]

- 11. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Principles of Incorporating D-Amino Acids into Peptides

Introduction: The Stereochemical Advantage of D-Amino Acids

In the landscape of peptide-based drug development, overcoming the inherent limitations of native peptides, such as poor stability against enzymatic breakdown, is a primary challenge.[1] Nature predominantly utilizes L-amino acids to construct proteins and peptides.[1] Consequently, proteases, the enzymes responsible for peptide degradation in the body, have evolved to be highly specific for cleaving peptide bonds involving L-amino acids.[1][2] The strategic incorporation of D-amino acids, which are the non-superimposable mirror images (enantiomers) of their L-counterparts, offers a powerful solution to this problem.[1]

By introducing D-amino acids into a peptide sequence, the peptide backbone becomes sterically hindered and is no longer an ideal substrate for most endogenous proteases.[2][3] This modification confers significant resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life and bioavailability.[4][5] While D-amino acids are rare in higher organisms, they are found in some natural products, such as in the cell walls of bacteria and the venom of certain animals.[1][2] Beyond enhancing stability, the inclusion of D-amino acids can also modulate a peptide's secondary structure, receptor affinity, and overall biological activity, making it a cornerstone of modern peptide chemistry.[3][4][6]

Core Strategies for D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence can be achieved through several methods, with chemical synthesis being the most prevalent and versatile.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and robust method for preparing peptides containing D-amino acids.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[7] The workflow for incorporating D-amino acids is analogous to that for L-amino acids, utilizing the corresponding Fmoc-protected D-amino acid derivatives.[8]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Define nodes Resin [label="Resin Swelling\n(e.g., Rink Amide in DMF)"]; Coupling1 [label="First D-Amino Acid Coupling\n(Fmoc-D-AA-OH, DIC, HOBt)"]; Wash1 [label="Washing\n(DMF, DCM)"]; Deprotect1 [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash2 [label="Washing\n(DMF, DCM)"]; Coupling2 [label="Coupling of Subsequent Amino Acids\n(L- or D-Fmoc-AA-OH, HBTU, DIPEA)"]; Wash3 [label="Washing\n(DMF, DCM)"]; Repeat [label="Repeat Deprotection,\nCoupling, and Washing Cycles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect_Final [label="Final Fmoc Deprotection"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(TFA Cocktail)"]; Purify [label="Purification & Analysis\n(RP-HPLC, Mass Spectrometry)"];

// Define edges Resin -> Coupling1 [label="1"]; Coupling1 -> Wash1 [label="2"]; Wash1 -> Deprotect1 [label="3"]; Deprotect1 -> Wash2 [label="4"]; Wash2 -> Coupling2 [label="5"]; Coupling2 -> Wash3 [label="6"]; Wash3 -> Repeat [label="n-1 cycles"]; Repeat -> Deprotect_Final [label=""]; Deprotect_Final -> Cleavage [label=""]; Cleavage -> Purify [label=""]; }

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Enzymatic Incorporation

While less common for custom peptide synthesis, enzymatic methods can be employed for D-amino acid incorporation. These strategies leverage the reverse reaction of certain enzymes or utilize enzymes with altered specificity.

-

Protease-Catalyzed Ligation: Some proteases, which normally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions (e.g., in organic solvents or frozen aqueous solutions).[9] By using a D-amino acid ester as a substrate, it can be enzymatically ligated to the N-terminus of a peptide acceptor.

-

D-Amino Acid Specific Enzymes: Certain enzymes, such as D-alanine-D-alanine ligase, are naturally involved in processes that utilize D-amino acids (e.g., bacterial cell wall synthesis) and can be used for specific dipeptide synthesis.[10] Additionally, researchers have explored engineering D-amino acid specific proteases to catalyze the ligation of L-peptides, preventing non-specific cleavage of the product.[3]

Caption: Conceptual diagram of enzymatic ligation of a D-amino acid.

In Vivo and In Vitro Biosynthesis

Incorporating D-amino acids into peptides via ribosomal synthesis is not a naturally occurring process in most organisms.[11] However, advanced synthetic biology techniques have made it possible in controlled systems. This typically involves using a chemically pre-charged suppressor tRNA to deliver the D-amino acid in response to a stop codon (e.g., UAG) engineered into the mRNA sequence.[11][12] While powerful for research, this method is complex and primarily used for producing proteins with single D-amino acid substitutions in laboratory settings, such as in cell-free expression systems or Xenopus oocytes.[11][12]

Impact of D-Amino Acid Incorporation

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's physicochemical and biological properties.

Enhanced Proteolytic Stability

The most significant advantage of D-amino acid incorporation is the dramatic increase in resistance to degradation by proteases.[5][13] This translates to a longer biological half-life, which is a critical attribute for therapeutic peptides.[5]

Table 1: Comparison of Proteolytic Stability for L-Peptides and their D-Amino Acid Analogs

| Peptide | Modification | Assay Condition | Half-Life / % Remaining | Analytical Method | Reference(s) |

|---|---|---|---|---|---|

| KKVVFKVKFKK | All L-amino acids | Serum | Rapid degradation | Not Specified | [6] |

| KKVVFKVKFKK | All D-amino acids | Serum | Greatly improved stability | Not Specified | [6] |

| RDP215 | All L-amino acids | 25% Human Serum | ~50% degraded after 4h | SDS-PAGE | [5][13] |

| 9D-RDP215 | L-Arg9 -> D-Arg9 | 25% Human Serum | >90% intact after 24h | SDS-PAGE | [5][13] |

| p53(15-29) | All L-amino acids | Human Serum | Rapid degradation | Not Specified | [14] |

| Retro-inverso p53(15-29) | All D-amino acids (reversed sequence) | Human Serum | Resistant to degradation | Not Specified | [14] |

| A20FMDV2 | Native | Rat Serum | ~0% after 24h | RP-HPLC | [15] |

| tp-TPTGTQ-tpt | D-amino acids at termini | Human Serum | Completely stable | Not Specified |[2] |

Effects on Bioactivity and Receptor Binding

Replacing an L-amino acid with a D-amino acid alters the local stereochemistry and can change the peptide's overall conformation.[6] This can impact how the peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR).[16] The outcome can be a decrease, an increase, or no change in binding affinity and subsequent signaling.[6] In some cases, D-amino acid substitution can even convert an agonist into an antagonist. The placement of the D-amino acid is critical; substitutions in the middle of a sequence may disrupt essential secondary structures like alpha-helices, leading to a loss of activity, whereas terminal substitutions are often better tolerated.[6]

Table 2: Receptor Binding Affinity of L-Peptides vs. D-Amino Acid Analogs

| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) | Comment | Reference(s) |

|---|---|---|---|---|

| Neurotensin(8-13) | Rat Neurotensin Receptor | 3.5 ± 0.4 | Native L-peptide | [1] |

| [D-Tyr11]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.8 ± 0.2 | Increased affinity | [1] |

| [D-Pro10]-Neurotensin(8-13) | Rat Neurotensin Receptor | 280 ± 30 | Decreased affinity |[1] |

Caption: D-amino acid substitution can alter receptor binding and modulate signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating a D-amino acid.[1][4]

Materials:

-

Fmoc-Rink Amide resin (or other appropriate resin)

-

Fmoc-protected L- and D-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Activation/Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.[4]

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution to the resin, and agitate for 5-20 minutes. Drain and repeat once.[1]

-

Washing: Wash the resin extensively with DMF, DCM, and MeOH to remove residual piperidine.[1][17]

-

Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected D-amino acid (3-5 equivalents) by dissolving it with an activating agent (e.g., HBTU/HOBt or DIC/HOBt) and a base (DIPEA, if using HBTU) in DMF.[1][17] b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 1-4 hours at room temperature.[1]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.[4]

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.[17]

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-4 hours.[4]

-

Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether. Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.[17][18]

Protocol: Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation in serum or by a specific protease.[1][19]

Materials:

-

L- and D-amino acid-containing peptides

-

Human or animal serum/plasma, or a specific protease (e.g., trypsin, chymotrypsin)

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile)

-

Incubator or water bath at 37°C

-

RP-HPLC system

Methodology:

-

Preparation: Prepare stock solutions of the peptides and the protease/serum in the assay buffer.[1]

-

Incubation: In a microcentrifuge tube, add the peptide to pre-warmed (37°C) serum or protease solution to initiate the reaction. The final peptide concentration is typically in the low micromolar range.[1][19]

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[20]

-

Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.[1][20]

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[20]

-

Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide is quantified by integrating the area of the corresponding peak.[1]

-

Data Interpretation: Plot the percentage of remaining intact peptide against time to determine the peptide's half-life (t½) under the assay conditions.[20]

Protocol: Receptor-Ligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide analog for its target receptor.[1][21]

Materials:

-

Cell membranes prepared from a cell line overexpressing the target receptor.[1]

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind the receptor.

-

Unlabeled test peptides (L- and D-analogs).

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

96-well plates and a filter harvesting system.

-

Scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.[1]

-

Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

Termination: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of test peptide that inhibits 50% of specific radioligand binding). The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The incorporation of D-amino acids is a validated and powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1] By conferring resistance to proteolytic degradation, D-amino acid substitution directly addresses one of the most significant liabilities of peptide-based drugs, leading to improved pharmacokinetic profiles.[1][4] While the effects on bioactivity must be carefully evaluated for each substitution, the rational design of D-amino acid-containing peptides allows for the fine-tuning of their stability, structure, and function. As synthesis and analysis techniques continue to advance, the strategic use of D-amino acids will undoubtedly continue to fuel the development of novel and more effective peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lifetein.com [lifetein.com]

- 15. benchchem.com [benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 18. benchchem.com [benchchem.com]

- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 20. benchchem.com [benchchem.com]

- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application